molecular formula C19H20N2O4S B2842726 methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate CAS No. 2034394-29-9

methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate

Cat. No.: B2842726
CAS No.: 2034394-29-9
M. Wt: 372.44
InChI Key: WANRUPBFZHKBLO-UHFFFAOYSA-N
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Description

Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate is a complex organic compound. Its structure combines various functional groups, making it an interesting subject in synthetic chemistry and pharmacological research.

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate, a multi-step synthesis process is employed:

  • Formation of Intermediate Compounds: : Starting with nicotinic acid derivatives, specific functional groups are introduced through controlled reactions.

  • Esterification: : A carboxylic acid group reacts with methanol in the presence of an acid catalyst to form the methyl ester.

  • Amidation: : Introduction of the amide group by reacting an amine derivative with a suitable carboxylic acid derivative.

  • Thiophen Ring Introduction: : The tetrahydrothiophen ring is incorporated via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial-scale synthesis leverages continuous flow chemistry techniques and optimization of reaction conditions to ensure high yield and purity. This includes the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate undergoes several chemical reactions:

  • Oxidation: : Can be oxidized using reagents like potassium permanganate.

  • Reduction: : Reduction reactions involve agents like lithium aluminum hydride.

  • Substitution: : Undergoes nucleophilic substitution reactions, particularly at positions activated by the nicotinamido moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium dichromate in acidic conditions.

  • Reduction: : Mild to strong reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Typically uses halide precursors and bases for nucleophilic substitutions.

Major Products

From oxidation, carboxylic acids or ketones can be formed. Reduction typically yields alcohols or amines, and substitution reactions yield various substituted derivatives.

Scientific Research Applications

  • Chemistry: : As a building block in organic synthesis for creating more complex molecules.

  • Biology: : Investigated for its interaction with biological macromolecules and potential as a biochemical probe.

  • Medicine: : Explored for its therapeutic potential in treating various conditions due to its complex structure and functional groups.

  • Industry: : Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate: vs Methyl 2-(N-methyl-4-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate : Varies by position of substitution on the nicotinamido ring.

  • Methyl 2-(N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate: : Replaces the thiophen ring with a tetrahydrofuran ring.

Uniqueness

This compound's unique combination of the tetrahydrothiophen ring and the nicotinamido group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[methyl-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-21(16-6-4-3-5-15(16)19(23)24-2)18(22)13-7-8-17(20-11-13)25-14-9-10-26-12-14/h3-8,11,14H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANRUPBFZHKBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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